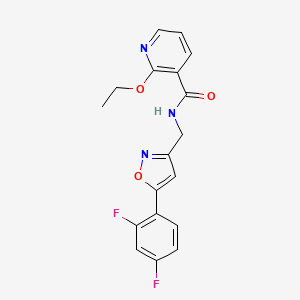

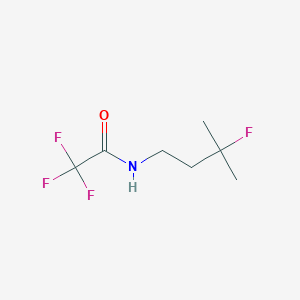

![molecular formula C18H18ClN3OS B2603968 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide CAS No. 1396686-40-0](/img/structure/B2603968.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide” is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their biological activity, including their ability to inhibit cyclooxygenase .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature . For instance, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .

Molecular Structure Analysis

The molecular structure of “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide” likely includes a thiazole ring, which is a ring structure consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been studied. For example, the reaction of certain compounds with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters resulted in the formation of 2-[4-(thiazol-2-yl)phenyl]propionic acids .

Scientific Research Applications

Pesticidal Agents

The benzothiazole moiety of this compound has been synthesized and evaluated for its potential as a pesticidal agent. Studies have shown that derivatives containing the benzothiazolylamino group exhibit favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . These compounds can serve as new insecticidal/acaricidal leading structures for further investigation.

Tyrosinase Inhibitors

Another significant application is in the field of tyrosinase inhibition. Derivatives of benzothiazole have been designed as novel antimelanogenesis agents, showing inhibitory activity higher than or similar to kojic acid against mushroom tyrosinase . This is crucial for the development of therapies for skin hyperpigmentation disorders such as melasma and lentigo.

Melanin Production Suppression

Related to its role as a tyrosinase inhibitor, this compound can effectively reduce melanin levels in cells treated with α-melanocyte-stimulating hormone . This suggests potential applications in cosmetic products aimed at suppressing melanin production to treat or prevent skin pigmentation issues.

Photophysical and Electrochemical Properties

The compound’s derivatives have been systematically studied for their photophysical and electrochemical properties. Understanding the relationship between molecular structure and optoelectronic properties can lead to applications in materials science, particularly in the development of new fluorescent or electrochromic materials .

Calcium Ion Release Activation

Certain derivatives have been found to activate the release of calcium ions in insect central neurons at higher concentrations. This property can be harnessed for developing insecticides that disrupt the normal physiological processes of pests .

Structure-Activity Relationship (SAR) Analysis

The compound’s derivatives provide valuable information for SAR analysis, which is essential for understanding the pharmacological profile of new drugs. By analyzing the relationship between the chemical structure and biological activity, researchers can optimize the compound for better efficacy and safety .

Mechanism of Action

properties

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c1-3-12-7-4-5-9-14(12)20-16(23)11-22(2)18-21-17-13(19)8-6-10-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOFWESLKGLDIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)

![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2603896.png)

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2603901.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2603908.png)